1-[2-[(4-methoxyphenyl)methoxy]phenyl]ethanone
Overview
Description
1-[2-[(4-methoxyphenyl)methoxy]phenyl]ethanone is an organic compound with the molecular formula C17H18O4 It is characterized by the presence of a methoxybenzyl group attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
The synthesis of 1-[2-[(4-methoxyphenyl)methoxy]phenyl]ethanone typically involves the benzoylation of substituted phenols under controlled conditions. One common method includes the use of anhydrous aluminum chloride as a catalyst in a Fries rearrangement reaction . This process involves the reaction of substituted phenols with benzoyl chloride, followed by rearrangement to yield the desired ethanone derivative.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-[(4-methoxyphenyl)methoxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common for this compound, where the methoxybenzyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride results in alcohols.
Scientific Research Applications
1-[2-[(4-methoxyphenyl)methoxy]phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-[2-[(4-methoxyphenyl)methoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-[(4-methoxyphenyl)methoxy]phenyl]ethanone can be compared with other similar compounds, such as:
1-{4-[(2-Methylbenzyl)oxy]phenyl}ethanone: This compound has a similar structure but with a methyl group instead of a methoxy group.
2-Hydroxy-4-methoxyacetophenone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike. Further studies are needed to fully explore its applications and mechanisms of action.
Properties
IUPAC Name |
1-[2-[(4-methoxyphenyl)methoxy]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12(17)15-5-3-4-6-16(15)19-11-13-7-9-14(18-2)10-8-13/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUMVRSTGOLXHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432562 | |
Record name | 1-{2-[(4-methoxybenzyl)oxy]phenyl}ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371258-91-2 | |
Record name | 1-{2-[(4-methoxybenzyl)oxy]phenyl}ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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